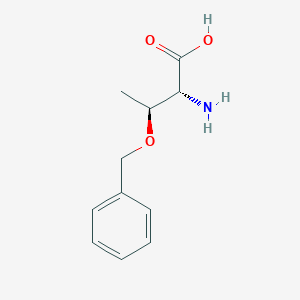

H-D-Thr(bzl)-OH

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2R,3S)-2-amino-3-phenylmethoxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3,(H,13,14)/t8-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOURAAVVKGJNM-WCBMZHEXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)N)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for H D Thr Bzl Oh

Enantioselective Synthesis of D-Threonine Precursors

D-Threonine is an unnatural amino acid, meaning it is not one of the proteinogenic amino acids. chemicalbook.com Its synthesis presents a significant challenge due to the presence of two chiral centers, which can lead to four possible stereoisomers. chemicalbook.com Therefore, establishing the correct stereochemistry ((2R, 3S) for D-threonine) is the primary obstacle. Methodologies for achieving this can be broadly categorized into chiral pool approaches and asymmetric synthesis routes.

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. nih.govwikipedia.org This strategy leverages the existing stereocenters of the starting material to build the desired chiral target molecule. ankara.edu.tr

For the synthesis of D-threonine, the most common chiral pool starting material is its natural enantiomer, L-threonine. This approach involves the inversion of one or both stereocenters of L-threonine. One documented strategy involves the epimerization of inexpensive L-threonine using a catalyst like salicylaldehyde (B1680747), which yields a mixture of L-threonine and D-allothreonine. researchgate.net The D-allothreonine, a diastereomer of D-threonine, can then be separated. researchgate.net A subsequent step involves another inversion at one of the chiral centers to convert D-allothreonine into the desired D-threonine. A patented method describes converting D-allothreonine to an oxazoline (B21484) intermediate, which facilitates the stereochemical inversion of the hydroxyl group, followed by ring-opening to yield D-threonine. google.com

Another approach involves the use of enzymes. A process has been reported that uses L-threonine as a raw material, first employing an amino acid racemase to generate a mixture of L-threonine and D-allothreonine, followed by the use of L-threonine deaminase to selectively convert the remaining L-threonine into an easily removable substance, allowing for the purification of D-allothreonine. google.com

Asymmetric synthesis creates the desired stereoisomer from achiral or prochiral precursors through the use of chiral catalysts, reagents, or auxiliaries. wikipedia.org These methods are often more versatile than chiral pool approaches but can be more complex and costly.

Enzymatic methods are a powerful tool in asymmetric synthesis. D-Threonine aldolase, for example, can catalyze the reversible aldol (B89426) reaction between glycine (B1666218) and acetaldehyde (B116499) to produce D-threonine and D-allothreonine with high stereoselectivity. rsc.org Advances in enzyme engineering are continually improving the efficiency and substrate scope of these biocatalytic processes for producing D-amino acids. nih.govnih.gov

Chemical asymmetric synthesis often involves the diastereoselective or enantioselective formation of carbon-carbon or carbon-nitrogen bonds. For instance, the synthesis of D-allothreonine and L-threonine has been achieved through a sequence involving a diastereoselective electrophilic amination of a chiral precursor derived from (R)-3-hydroxybutanoic acid. capes.gov.br Another advanced method involves the asymmetric hydrogenation of a β-keto ester derivative using a chiral ruthenium or rhodium catalyst. This process, known as dynamic kinetic resolution, can convert a racemic mixture of a precursor into a single desired stereoisomer of the protected β-hydroxy α-amino acid with high efficiency. researchgate.net

Table 1: Comparison of Synthetic Approaches to D-Threonine Precursors| Approach | Principle | Advantages | Disadvantages | Example |

|---|---|---|---|---|

| Chiral Pool Synthesis | Uses naturally occurring enantiopure compounds (e.g., L-threonine) as starting materials. nih.gov | - Inexpensive and readily available starting materials.

| - Limited to the structures and stereochemistries available in nature.

| Epimerization of L-threonine to D-allothreonine, followed by inversion to D-threonine. researchgate.netgoogle.com |

| Asymmetric Synthesis | Creates new stereocenters from achiral precursors using chiral catalysts or enzymes. | - High versatility and stereocontrol.

| - Often involves expensive catalysts or reagents.

| Asymmetric hydrogenation of a β-keto ester precursor using a chiral Ru-catalyst. researchgate.net |

Protective Group Strategies in Amino Acid Synthesis

The synthesis of complex molecules like peptides or modified amino acids relies heavily on the use of protecting groups. nih.gov These are chemical moieties that are temporarily attached to a reactive functional group to render it inert to specific chemical conditions. biosynth.com An ideal protecting group should be easy to introduce, stable under the desired reaction conditions, and easy to remove with high yield without affecting other parts of the molecule. biosynth.com

In the synthesis of a derivative like H-D-Thr(Bzl)-OH, which involves the multifunctional amino acid threonine (containing amino, carboxyl, and hydroxyl groups), a key concept is orthogonality . iris-biotech.de Orthogonal protecting groups are sets of groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain protected. biosynth.comiris-biotech.de

α-Amino Group Protection : Common protecting groups include tert-butoxycarbonyl (Boc), which is removed by acid (e.g., trifluoroacetic acid, TFA), and fluorenylmethyloxycarbonyl (Fmoc), which is removed by a base (e.g., piperidine). iris-biotech.decreative-peptides.com The benzyloxycarbonyl (Z or Cbz) group is also widely used and can be removed by catalytic hydrogenation. creative-peptides.com

α-Carboxyl Group Protection : This group is typically protected as an ester, such as a methyl (Me), ethyl (Et), or tert-butyl (tBu) ester. Methyl and ethyl esters are typically removed by saponification with a base, while the tBu ester is cleaved with acid. creative-peptides.com

Side-Chain Hydroxyl Group Protection : The hydroxyl group of threonine can be protected as a tert-butyl (tBu) ether, which is acid-labile, or as the more robust benzyl (B1604629) (Bzl) ether, which is typically removed by catalytic hydrogenation. core.ac.ukcreative-peptides.com

The choice of protecting groups for the α-amino and α-carboxyl functions during the O-benzylation step must be orthogonal to the benzyl ether. For instance, if an N-Boc and a carboxyl tBu ester are used, both can be removed simultaneously with strong acid, leaving the O-benzyl group intact. If an N-Cbz group is used, its removal by hydrogenation would also cleave the O-Bzl group, so this combination is not suitable if the final product needs to retain the O-Bzl group. This highlights the critical need for careful strategic planning in multistep organic synthesis.

Table 2: Common Protecting Groups (PGs) for Threonine| Functional Group | Protecting Group | Abbreviation | Common Removal Conditions | Stability |

|---|---|---|---|---|

| α-Amino (-NH₂) | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Base-stable, stable to hydrogenation |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Acid-stable, stable to hydrogenation | |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation (H₂/Pd) | Acid-stable, base-stable | |

| α-Carboxyl (-COOH) | Methyl/Ethyl Ester | -OMe/-OEt | Base (Saponification) | Acid-stable |

| tert-Butyl Ester | -OtBu | Strong Acid (e.g., TFA) | Base-stable, stable to hydrogenation | |

| Side-Chain Hydroxyl (-OH) | Benzyl Ether | -Bzl or -Bn | Catalytic Hydrogenation (H₂/Pd) | Acid-stable, base-stable |

| tert-Butyl Ether | -tBu | Strong Acid (e.g., TFA) | Base-stable, stable to hydrogenation |

Orthogonal Protection Schemes involving Benzyl Groups

Orthogonal protection schemes are fundamental in multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others. biosynth.com In the context of this compound synthesis, the benzyl group for the hydroxyl function is often part of a broader orthogonal strategy.

A common strategy involves the use of a tert-butyloxycarbonyl (Boc) group for the N-terminus and a benzyl group for the side-chain hydroxyl. peptide.com This Boc/Bzl strategy is widely employed in SPPS. The Boc group is removed with moderate acid (e.g., TFA), while the benzyl group is stable under these conditions and is typically removed at a later stage by hydrogenolysis or strong acid. biosynth.com

Alternatively, the 9-fluorenylmethyloxycarbonyl (Fmoc) group can be used for N-terminal protection. The Fmoc group is base-labile, offering orthogonality to the acid-labile Boc group and the hydrogenolysis-labile benzyl group. biosynth.com This allows for a high degree of flexibility in synthetic design. For instance, an Fmoc-protected N-terminus can be deprotected to allow for chain elongation, while the O-benzyl group remains intact.

Synthesis of this compound from Diverse Starting Materials

The synthesis of this compound can be approached from various starting materials, with D-threonine being the most direct precursor. However, strategies involving the derivatization of other threonine enantiomers are also employed.

Synthetic Pathways from D-Threonine

The most straightforward synthesis of this compound begins with D-threonine. A typical synthetic sequence involves the protection of the amino and carboxyl groups, followed by the benzylation of the hydroxyl group, and subsequent selective deprotection to yield the final product.

One reported method involves the initial N-acetylation of DL-threonine, followed by O-benzylation. oup.com The resulting N-acetyl-O-benzyl-DL-threonine can then be subjected to enzymatic resolution to isolate the D-enantiomer, followed by deacetylation to yield this compound.

A more direct approach involves the selective O-benzylation of a suitably N- and C-protected D-threonine derivative. For example, N-Boc-D-threonine can be benzylated at the hydroxyl group, followed by the removal of the Boc group to yield this compound. The synthesis of N-(tert-Butoxycarbonyl)-O-benzyl-L-serine, a similar protected amino acid, has been described involving the reaction of N-Boc-L-serine with sodium hydride and benzyl bromide in DMF. rsc.org A similar strategy can be applied to N-Boc-D-threonine.

Derivatization of Threonine Enantiomers

The synthesis of this compound can also be achieved through the derivatization of other threonine stereoisomers. This often involves an epimerization step to convert the more readily available L-threonine or D-allothreonine into the desired D-threonine configuration.

A Chinese patent describes a method for the synthesis of D-threonine from L-threonine. google.com This process involves the racemization of L-threonine to a mixture of L-threonine and D-allothreonine, followed by enzymatic deamination of the remaining L-threonine. The purified D-allothreonine is then converted to D-threonine through an oxazoline intermediate, which involves inversion of the hydroxyl group's stereochemistry. google.com This D-threonine can then be used as the starting material for the synthesis of this compound as described in the previous section.

The separation of diastereomers, such as D-threonine and D-allothreonine derivatives, is a critical step in these synthetic routes. This can often be achieved by chromatography or crystallization techniques, taking advantage of the different physical properties of the diastereomers. chemimpex.com

Advanced Synthetic Techniques for this compound Production

The synthesis of protected amino acids like this compound can be enhanced by the application of advanced synthetic techniques, such as flow chemistry.

Flow Synthesis Applications for Protected Amino Acids

Flow chemistry has emerged as a powerful tool in organic synthesis, offering advantages such as improved reaction control, enhanced safety, and the potential for automation and scalability. thieme-connect.dechimia.ch While much of the focus in the literature is on the use of flow chemistry for peptide synthesis, the principles can be applied to the synthesis of individual protected amino acids.

The individual steps in the synthesis of this compound, such as N-protection, O-benzylation, and deprotection, can be adapted to a flow reactor setup. For example, a solution of the starting amino acid could be continuously mixed with the protecting group reagent in a heated flow reactor to achieve rapid and efficient protection. The use of immobilized reagents or scavengers in packed-bed reactors within the flow system can simplify purification by capturing byproducts and excess reagents, allowing for the direct collection of the purified product. oup.com

Sustainable Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of protected amino acids like this compound to minimize environmental impact and enhance safety. advancedchemtech.com These approaches focus on the use of greener solvents, alternative reagents, and innovative process technologies.

A significant area of improvement lies in the replacement of hazardous solvents traditionally used in peptide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). advancedchemtech.com Research has identified several greener alternatives with lower toxicity and better biodegradability profiles. rsc.org The choice of a suitable green solvent is critical as it must effectively dissolve reagents and enable efficient reactions while being environmentally benign.

Table 1: Comparison of Conventional and Green Solvents in Peptide Synthesis

| Solvent | Type | Key Considerations | Sustainability Profile |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Conventional | High dissolving power, but reprotoxic. | Poor |

| Dichloromethane (DCM) | Conventional | Effective for many reactions, but a suspected carcinogen and harmful to the ozone layer. | Poor |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green | Derived from renewable resources, less toxic than THF. | Good |

| Cyclopentyl methyl ether (CPME) | Green | High boiling point, low peroxide formation, readily biodegradable. | Good |

| Propylene Carbonate | Green | Low toxicity, biodegradable, effective for both solution- and solid-phase synthesis. rsc.org | Excellent |

| Water | Green | The most environmentally friendly solvent, though solubility of protected amino acids can be a challenge. nih.gov | Excellent |

Beyond solvent replacement, other sustainable strategies include:

Catalysis: Employing catalytic methods, including biocatalysis with enzymes like threonine aldolases, can lead to highly selective and efficient syntheses under mild conditions, reducing the need for protecting groups and minimizing waste. acs.orgresearchgate.netnih.gov For instance, the benzylation of the hydroxyl group of threonine can be facilitated by greener catalysts to avoid harsh reagents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. This involves minimizing the use of protecting groups or using those that can be removed under environmentally benign conditions.

Waste Reduction: A major source of waste in peptide synthesis is the repetitive washing steps in solid-phase peptide synthesis (SPPS). advancedchemtech.comcem.de Innovative approaches like "washless" SPPS, which utilizes volatile bases that can be removed by evaporation, can dramatically reduce solvent consumption. cem.de

Scale-Up Considerations for Industrial Production

Transitioning the synthesis of this compound from the laboratory to an industrial scale presents a unique set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process. gappeptides.com

Key considerations for the industrial production of this compound include:

Process Optimization and Control: What works on a small scale may not be directly translatable to a large-scale process. Reaction parameters such as temperature, pressure, mixing, and reaction time must be carefully optimized. The use of Process Analytical Technology (PAT) can be instrumental in real-time monitoring and control of critical process parameters, ensuring consistent product quality and yield. americanpharmaceuticalreview.combiopharminternational.comsigmaaldrich.comhamiltoncompany.com PAT tools, such as spectroscopic and chromatographic methods, provide a deeper understanding of the reaction kinetics and help in identifying and mitigating potential issues before they lead to batch failure. sigmaaldrich.com

Reactor Design and Heat Transfer: The exothermic or endothermic nature of the reactions involved in the synthesis of this compound must be managed effectively. Large-scale reactors require efficient heat transfer systems to maintain optimal reaction temperatures and prevent runaway reactions. The choice of reactor material is also crucial to prevent corrosion and contamination.

Downstream Processing and Purification: The isolation and purification of the final product are critical steps in ensuring the high purity required for pharmaceutical applications. On a large scale, methods like crystallization and chromatography need to be optimized for efficiency and to minimize solvent use. The development of robust crystallization processes is often preferred for its cost-effectiveness and ability to yield highly pure products.

Safety and Hazard Analysis: A thorough hazard analysis of all chemicals and reaction steps is mandatory. This includes understanding the flammability, toxicity, and reactivity of all materials used. Appropriate safety measures, such as pressure relief systems and emergency shutdown procedures, must be in place to ensure the safety of the manufacturing facility and its personnel.

Continuous Flow Chemistry: A significant advancement in chemical manufacturing is the adoption of continuous flow chemistry. scielo.brthieme-connect.dedurham.ac.ukstrath.ac.uk This technology offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, enhanced process control, and the potential for higher yields and purity. scielo.brdurham.ac.uk For the synthesis of this compound, a continuous flow process could streamline the reaction sequence, reduce reaction times, and minimize waste generation. advancedchemtech.com

Table 2: Comparison of Batch vs. Continuous Flow Processing for this compound Synthesis

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk due to large volumes of reagents. | Inherently safer due to smaller reaction volumes at any given time. |

| Heat Transfer | Less efficient, potential for hot spots. | Highly efficient, precise temperature control. |

| Process Control | More challenging to maintain consistency. | Excellent control over reaction parameters. |

| Scalability | Can be difficult and require process redesign. | Easier to scale up by running the system for longer periods. |

| Waste Generation | Can be significant, especially from workup and purification. | Reduced waste due to higher efficiency and potential for in-line purification. |

| Footprint | Requires large reactor vessels. | More compact, smaller footprint. |

H D Thr Bzl Oh in Peptide Chemistry: Advanced Applications

Role as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient and automated assembly of peptide chains on an insoluble resin support. peptide.com H-D-Thr(Bzl)-OH is a valuable derivative in this context, compatible with the two major SPPS strategies: Boc-SPPS and Fmoc-SPPS.

Integration into Boc-SPPS Protocols

In the tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy, the temporary Nα-amino group protection is provided by the acid-labile Boc group. peptide.com The side chains of trifunctional amino acids are protected by groups that are stable to the repetitive Boc-group removal steps, which typically involve treatment with trifluoroacetic acid (TFA). bachem.com

This compound, or more precisely its Nα-Boc protected form, Boc-D-Thr(Bzl)-OH, is a commonly utilized derivative in this methodology. bachem.compeptide.com The benzyl (B1604629) (Bzl) ether protecting the threonine side-chain hydroxyl group is stable to the moderate acidic conditions used for Boc deprotection (e.g., 50% TFA in dichloromethane). peptide.com This benzyl group is typically removed during the final cleavage of the peptide from the resin, which employs strong acids like hydrogen fluoride (B91410) (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). peptide.com Alternatively, the benzyl group can be cleaved through hydrogenolysis. peptide.com

Table 1: Protecting Group Strategy in Boc-SPPS for Threonine Derivatives

| Amino Acid Derivative | Nα-Protecting Group | Side-Chain Protecting Group | Nα-Deprotection Condition | Side-Chain Deprotection Condition |

| Boc-D-Thr(Bzl)-OH | Boc | Benzyl (Bzl) | Moderate Acid (e.g., TFA) | Strong Acid (e.g., HF, TFMSA) or Hydrogenolysis |

Compatibility with Fmoc-SPPS (Fluorenylmethyloxycarbonyl) Strategies

The fluorenylmethyloxycarbonyl (Fmoc) strategy is an orthogonal protection scheme where the Nα-Fmoc group is labile to basic conditions (typically piperidine), while the side-chain protecting groups are acid-labile. peptide.comiris-biotech.de This approach offers milder deprotection steps compared to the Boc strategy. bachem.com

While the benzyl group of this compound is generally associated with Boc-SPPS due to its acid lability for cleavage, its use in Fmoc-SPPS is less common but feasible under specific circumstances, particularly for the synthesis of protected peptide fragments. In standard Fmoc-SPPS, a tert-butyl (tBu) group is the preferred protection for the threonine hydroxyl side chain, as it is readily cleaved by TFA during the final cleavage from the resin. iris-biotech.de However, some studies have demonstrated the synthesis of peptides containing threonine without side-chain protection in Fmoc-SPPS, suggesting that under certain coupling conditions, side reactions are minimal. nih.gov When benzyl protection is used in an Fmoc-based synthesis, its removal would require a separate, orthogonal deprotection step, such as hydrogenolysis, if the final peptide is to be fully deprotected while still on a resin that is not susceptible to strong acids.

Table 2: Common Side-Chain Protecting Groups in Fmoc-SPPS for Threonine

| Protecting Group | Abbreviation | Deprotection Condition |

| tert-Butyl | tBu | Trifluoroacetic Acid (TFA) |

| Trityl | Trt | Trifluoroacetic Acid (TFA) |

Impact of D-Configuration on Peptide Conformation and Stability

Conformational Changes : The presence of a D-amino acid can disrupt or induce specific secondary structures. For instance, D-amino acids can promote the formation of β-turns and β-hairpins, which are crucial for the biological activity of many peptides. rsc.orgnih.gov Conversely, introducing a D-amino acid can also disrupt stable secondary structures like α-helices and β-sheets, depending on its position within the sequence. nih.govresearchgate.net This disruption can be beneficial in preventing undesirable aggregation.

Enhanced Stability : One of the primary motivations for incorporating D-amino acids is to increase the peptide's resistance to enzymatic degradation. oup.com Natural proteases are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid at or near a cleavage site can render the peptide significantly more stable in biological environments, thereby prolonging its half-life and therapeutic effect. oup.comnih.gov

Incorporation into Complex Peptide Architectures

The unique properties of this compound extend to its use in the synthesis of more complex and constrained peptide structures, most notably cyclic peptides.

Cyclic Peptide Synthesis utilizing this compound

Cyclic peptides often exhibit enhanced stability, receptor selectivity, and bioavailability compared to their linear counterparts. biotage.comnih.gov The synthesis of these structures can be achieved through various macrocyclization strategies, including head-to-tail cyclization. nih.govnih.gov

Head-to-tail cyclization involves the formation of an amide bond between the N-terminal amine and the C-terminal carboxylic acid of a linear peptide precursor. nih.govnih.gov This is a common strategy to mimic naturally occurring cyclic peptides and improve resistance to exopeptidases. nih.gov

The incorporation of a D-amino acid, such as D-threonine, can be particularly advantageous in head-to-tail cyclization. Difficult cyclizations, especially for shorter peptides or homochiral L-sequences, can be facilitated by introducing a D-amino acid at the C-terminus. thieme-connect.de This is because the D-configuration can pre-organize the linear precursor into a conformation that is more amenable to ring closure, thereby reducing the likelihood of side reactions like cyclodimerization. nih.gov

A general approach for on-resin head-to-tail cyclization involves anchoring the peptide chain to the solid support via a side chain of a trifunctional amino acid. nih.gov For a threonine-containing cyclic peptide, the synthesis could involve attaching the threonine residue to the resin via its side-chain hydroxyl group, assembling the linear peptide, deprotecting the N- and C-termini, and then performing the on-resin cyclization. researchgate.net

Table 3: Overview of Head-to-Tail Cyclization

| Cyclization Strategy | Description | Role of D-Amino Acids |

| Head-to-Tail | Formation of an amide bond between the N-terminus and C-terminus of a linear peptide. nih.govnih.gov | Can facilitate ring closure by inducing favorable conformations, especially in difficult sequences. thieme-connect.de |

Deprotection Strategies for the Benzyl Group in Peptide Synthesis

Orthogonal Deprotection in Multi-Protected Peptides

In the intricate process of synthesizing complex peptides, the strategic use of protecting groups is fundamental. Orthogonal deprotection refers to the selective removal of a specific class of protecting group in the presence of other, different protecting groups, without affecting the latter. biosynth.com This strategy allows for precise modifications at specific sites within a growing peptide chain, such as side-chain cyclization, branching, or the introduction of post-translational modifications. The benzyl (Bzl) ether protecting the side-chain hydroxyl group of this compound is a key player in many orthogonal synthesis schemes, particularly within the Boc/Bzl protection strategy. peptide.compeptide.com

The Bzl group is characterized by its stability to the basic conditions used for Fmoc group removal (e.g., piperidine) and the moderately acidic conditions used for Boc group removal (e.g., trifluoroacetic acid, TFA). biosynth.compeptide.com However, it can be cleaved under strong acidic conditions, such as with liquid hydrogen fluoride (HF), or through catalytic hydrogenolysis (e.g., H₂/Pd). peptide.comspringernature.com This differential stability is the cornerstone of its utility in orthogonal schemes.

For instance, a peptide can be assembled on a solid support using Fmoc chemistry for N-terminal protection. This peptide might contain a D-threonine residue protected with a Bzl group and a lysine (B10760008) residue protected with an Alloc group. The Fmoc group can be removed with piperidine (B6355638) at each step of the chain elongation. Subsequently, the Alloc group can be selectively removed using a palladium catalyst without affecting the Bzl group. sigmaaldrich.com This allows for specific modification of the lysine side chain. Finally, the Bzl group can be removed during the final cleavage from the resin with a strong acid like HF.

Below is a data table illustrating the orthogonality of the Benzyl (Bzl) protecting group with other common protecting groups in peptide synthesis.

| Protecting Group | Typical Cleavage Reagent | Stability of Bzl Group | Orthogonal? |

|---|---|---|---|

| Fmoc (Fluorenylmethyloxycarbonyl) | 20% Piperidine in DMF | Stable | Yes |

| Boc (tert-Butoxycarbonyl) | ~25-50% TFA in DCM | Stable (Partially removed with prolonged exposure) peptide.com | Quasi-Orthogonal |

| tBu (tert-Butyl) | >90% TFA (Strong Acid) | Cleaved | No |

| Trt (Trityl) | 1-2% TFA in DCM (Mild Acid) sigmaaldrich.com | Stable | Yes |

| Alloc (Allyloxycarbonyl) | Pd(PPh₃)₄ / Scavenger sigmaaldrich.com | Stable | Yes |

| ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | 2% Hydrazine in DMF sigmaaldrich.com | Stable | Yes |

Stereochemical Considerations in Peptide Assembly

The stereochemistry of the constituent amino acids is a critical determinant of a peptide's final structure and function. The incorporation of a D-amino acid like this compound into a sequence of L-amino acids introduces significant stereochemical perturbations that must be carefully managed during synthesis and can be exploited to control the peptide's conformation.

Racemization is the process by which an enantiomerically pure amino acid, such as D-threonine, is converted into a mixture of both its D- and L-isomers during the peptide coupling step. bachem.com This loss of stereochemical integrity can lead to the formation of undesirable diastereomeric peptides that are difficult to separate and can have altered biological activity. The mechanism of racemization often involves the formation of a planar intermediate, such as an oxazolone (B7731731), at the α-carbon of the activated amino acid, which can be reprotonated from either side. bachem.com

Histidine and cysteine are particularly susceptible to racemization, but other amino acids are also at risk depending on the reaction conditions. peptide.comnih.gov Several strategies are employed to prevent or minimize this side reaction:

Choice of Coupling Reagent: The selection of the coupling reagent is critical. While highly reactive reagents can speed up coupling, they can also increase the risk of racemization. Urionium/aminium salts like HBTU and HATU are highly efficient but must be used with caution. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives (e.g., HOAt, Oxyma Pure) are added to carbodiimide-mediated couplings to act as "racemization suppressants" by forming active esters that are less prone to oxazolone formation. bachem.compeptide.com

Base Selection: The base used during the coupling reaction plays a significant role. Strong, non-nucleophilic bases are required to deprotonate the incoming amino group. However, excess base or the use of a base that is too strong can promote the abstraction of the α-proton from the activated carboxyl group, leading to racemization. bachem.com Sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are commonly used, but in cases with a high risk of racemization, a weaker base like N-methylmorpholine (NMM) or sym-collidine may be preferred. bachem.com

Temperature and Time: Lowering the reaction temperature and minimizing the time the amino acid remains in its activated state before coupling can significantly reduce the extent of racemization.

Detection of racemization is typically performed after peptide synthesis and purification using chiral analytical techniques. Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase can separate the resulting diastereomeric peptides, allowing for their quantification.

| Strategy | Method | Rationale |

|---|---|---|

| Coupling Additives | Use of HOBt, HOAt, or Oxyma Pure with carbodiimides (e.g., DIC). bachem.com | Forms an active ester intermediate that is more reactive towards the amine component than towards oxazolone formation. |

| Base Selection | Use of weaker bases like N-methylmorpholine (NMM) instead of DIPEA for sensitive couplings. bachem.com | Reduces the propensity for α-proton abstraction from the activated amino acid. |

| Reaction Conditions | Perform couplings at lower temperatures (e.g., 0 °C) and for the minimum time necessary. | Slows the rate of the racemization side reaction. |

| Protecting Groups | Utilize urethane-based Nα-protecting groups (Fmoc, Boc), which are inherently less prone to racemization than other types. bachem.com | The electronic nature of the urethane (B1682113) bond disfavors the formation of the oxazolone intermediate. |

The incorporation of a D-amino acid into a peptide chain composed of L-amino acids acts as a significant structural perturbation. Since the side chain of a D-amino acid projects from the peptide backbone in a different direction relative to an L-amino acid, it can disrupt or alter regular secondary structures like alpha-helices and beta-sheets, or alternatively, promote the formation of turns. acs.orgnih.gov

The alpha-helix is a right-handed helical structure stabilized by a specific pattern of hydrogen bonds between the backbone C=O of residue i and the N-H of residue i+4. wikipedia.org All amino acids in a standard alpha-helix must share the same chirality (typically L-). pearson.com Introducing a D-amino acid, such as D-threonine, into an L-peptide sequence is highly disruptive to the alpha-helical conformation. nih.govpearson.com

The D-residue's side chain creates steric clashes with the backbone of the preceding turn, and its backbone dihedral angles (φ, ψ) are incompatible with the right-handed helical structure. acs.org This often results in a local disruption or "kink" in the helix, rather than a complete unfolding of the entire peptide, especially if the D-amino acid is placed in the middle of the sequence. acs.orgnih.gov The destabilizing effect is significant, with studies showing that a single L-Ala to D-Ala substitution can destabilize an alpha-helix by approximately 4-5 kJ/mol. acs.org While a single D-amino acid substitution is disruptive, incorporating an adjacent pair of D-amino acids can further enhance the disturbance of the helical structure. acs.org

Beta-sheets are composed of extended beta-strands connected laterally by hydrogen bonds. wikipedia.orgbionity.com The peptide backbone in a beta-sheet is in a more extended conformation compared to an alpha-helix, and the side chains of adjacent residues point in opposite directions from the plane of the sheet. proteopedia.org Large aromatic residues and β-branched amino acids like threonine, valine, and isoleucine are often found in the middle of beta-sheets. wikipedia.org

The influence of a D-amino acid on a beta-sheet is less disruptive than on an alpha-helix. Because the side chains in a beta-strand alternate pointing above and below the plane of the sheet, the structure can sometimes accommodate a D-amino acid. However, it alters the regular "pleated" pattern of the sheet. In a homochiral L-peptide beta-sheet, all side chains on one side of the sheet point in a similar upward or downward direction. A D-amino acid will orient its side chain in the opposite direction to what an L-amino acid would in that position, which can affect tertiary packing and intermolecular interactions between sheets. nih.gov Threonine-rich sequences have been shown to have a strong tendency to form stable β-hairpin structures, which are a fundamental component of beta-sheets. acs.org

A beta-turn is a secondary structure element where the polypeptide chain reverses its direction by nearly 180° over the span of four amino acid residues. iiitd.edu.in These turns are critical for the globular folding of proteins and peptides. D-amino acids are potent inducers of specific types of beta-turns. nih.gov

This is because the backbone dihedral angles required for certain turn types are more readily adopted by a D-amino acid than an L-amino acid within an L-peptide sequence. Specifically, D-amino acids are frequently found at the i+1 position of type II' and type I' β-turns. The positive φ angle required for this position is sterically hindered for most L-amino acids (except glycine) but is energetically favorable for D-amino acids. By placing a D-amino acid like D-threonine at the i+1 position of a turn sequence, a stable beta-turn can be effectively nucleated, guiding the peptide to fold into a specific hairpin conformation. nih.govnih.gov The D-Pro-Gly sequence is a classic and highly effective example of a turn-inducing motif. nih.gov

Influence of D-Amino Acids on Peptide Secondary Structure

Advanced Coupling Reagents and Methodologies

The incorporation of non-proteinogenic amino acids, such as the O-benzyl-protected D-threonine (this compound), into peptide chains is crucial for developing novel peptide-based therapeutics with enhanced stability and unique conformational properties. The successful synthesis of these complex peptides relies on the strategic selection of advanced coupling reagents and methodologies that ensure high efficiency, minimize side reactions, and preserve stereochemical integrity.

Role of HBTU, HCTU, and other Uronium/Phosphonium (B103445) Salts

In modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), the formation of the amide bond between the carboxyl group of an incoming amino acid and the free amino group of the growing peptide chain is a critical step. peptide2.com For sterically hindered or non-standard amino acids like this compound, powerful activating agents are required to achieve efficient coupling. Uronium and phosphonium salts have become the reagents of choice, largely replacing older methods like carbodiimides due to their higher reactivity, faster reaction times, and lower incidence of racemization. bgu.ac.ilresearchgate.netwpmucdn.com

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are prominent examples of aminium-based coupling reagents. peptide.com Though initially thought to be uronium salts, structural studies have shown they exist as aminium salts. peptide.com These reagents react with the carboxyl group of an N-protected amino acid, such as Boc-D-Thr(Bzl)-OH or Fmoc-D-Thr(Bzl)-OH, in the presence of a tertiary base like diisopropylethylamine (DIPEA). This reaction forms a highly reactive OBt or O-6-ClBt active ester intermediate, which then rapidly acylates the N-terminal amine of the peptide chain. sigmaaldrich.compeptide.com

The addition of additives like 1-hydroxybenzotriazole (HOBt) or its more reactive analogue, 7-aza-1-hydroxybenzotriazole (HOAt), can further enhance coupling efficiency and suppress racemization, which is a critical consideration when working with optically active amino acids. researchgate.netthieme-connect.de Phosphonium salts, such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), operate via a similar mechanism, generating the same active esters and are also highly effective for difficult couplings. sigmaaldrich.comthieme-connect.denih.gov

The choice of coupling reagent can be critical for success, especially in complex syntheses. For example, studies comparing various activators found that HCTU and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) often produce peptides of very high purity, demonstrating their high efficiency. peptide.comamericanlaboratory.com The reactivity of these reagents allows for significantly reduced coupling times, with protocols as short as a few minutes being developed. peptide.comamericanlaboratory.com

Table 1: Comparison of Common Uronium and Phosphonium Salt Coupling Reagents

| Reagent | Full Name | Active Ester Formed | Key Characteristics |

|---|---|---|---|

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) | OBt Ester | Highly efficient, widely used, low racemization with HOBt. peptide.com |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | O-6-ClBt Ester | More reactive than HBTU, often results in higher purity crude peptides. sigmaaldrich.comamericanlaboratory.com |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | OAt Ester | Very fast reaction rates with minimal epimerization; more reactive than HBTU. peptide.comsigmaaldrich.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | OBt Ester | Powerful phosphonium salt, effective for hindered amino acids and fragment condensation. thieme-connect.de |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | OBt Ester | One of the first widely used phosphonium salts, very effective but has toxic byproducts. thieme-connect.denih.gov |

Chemo- and Regioselective Peptide Ligation Techniques

The synthesis of large peptides and proteins often requires the coupling of smaller, fully deprotected peptide fragments. This process, known as chemical ligation, relies on chemoselective reactions that form a native amide bond at the ligation site without affecting other functional groups in the peptides. semanticscholar.org While Native Chemical Ligation (NCL) at N-terminal cysteine residues is the most established method, alternative strategies have been developed to expand the scope of ligation to other amino acids. nih.gov

Serine/Threonine Ligation (STL) is a powerful technique that enables the joining of peptide fragments at N-terminal serine or threonine residues. nih.govnih.gov This methodology is particularly relevant to this compound, as the D-threonine residue, after removal of its protecting groups, can serve as a ligation site. The process typically involves the reaction of a peptide with a C-terminal salicylaldehyde (B1680747) (SAL) ester and another peptide with an N-terminal serine or threonine. nih.gov

The key steps of STL are:

Chemoselective Capture : The aldehyde of the SAL ester reacts with the N-terminal amine and the side-chain hydroxyl group of the threonine residue to form an intermediate N,O-benzylidene acetal (B89532). semanticscholar.org

Intramolecular Acyl Transfer : The ester linkage is then cleaved through an O-to-N acyl shift, forming the desired native peptide bond at the ligation junction.

Acidolysis : The N,O-benzylidene acetal is removed by treatment with acid, such as trifluoroacetic acid (TFA), to reveal the final ligated peptide. semanticscholar.orgnih.gov

This approach allows for the convergent synthesis of complex peptides and even small proteins. nih.gov The incorporation of a D-amino acid like D-threonine at the ligation site can introduce a specific conformational kink or increase proteolytic stability in the final product. The development of STL and other chemoselective strategies provides a versatile toolkit for creating diverse peptide architectures, such as cyclic, branched, or multi-cyclic peptides, that would be difficult to access through linear synthesis alone. semanticscholar.orgrsc.org

Enzymatic Peptide Synthesis with Protected D-Amino Acids

Enzymatic peptide synthesis (EPS) offers a green alternative to purely chemical methods, operating under mild, aqueous conditions and often providing exquisite chemo-, regio-, and stereoselectivity, thus minimizing the need for extensive side-chain protection. google.comresearchgate.net Proteases, which naturally hydrolyze peptide bonds, can be used to catalyze their formation by shifting the reaction equilibrium, for instance, by using organic co-solvents or water-miscible organic solvents. researchgate.net

The use of protected D-amino acids like this compound in enzymatic synthesis presents both challenges and opportunities. Many proteases exhibit strong L-stereoselectivity, meaning they react much more slowly with D-amino acid substrates compared to their L-counterparts. nih.gov For example, studies on the enzymatic deprotection of peptides showed that a peptide containing a D-glutaminyl residue was deprotected much more slowly by trypsin than its L-glutaminyl diastereomer. nih.gov

This stereoselectivity can be exploited for several purposes:

Kinetic Resolution : Enzymes can be used to resolve racemic mixtures of amino acids or peptides.

Selective Synthesis : An enzyme might selectively couple an L-amino acid ester to a peptide containing a D-amino acid at its N-terminus, leaving other potential reaction sites untouched.

Enhanced Stability of the Product : The resulting peptide bond, involving a D-amino acid, is often resistant to cleavage by the same enzyme, preventing product degradation.

Researchers are actively exploring enzyme engineering and the use of less common proteases to broaden the substrate scope and improve reaction rates for D-amino acids. google.com The enzymatic coupling of peptide fragments, where a D-amino acid is located far from the active site's primary recognition pocket, can sometimes proceed with reasonable efficiency. The combination of the mild conditions of enzymatic synthesis with the unique properties imparted by D-amino acids like D-threonine holds significant promise for the production of sophisticated peptide drugs. researchgate.net

Mechanistic Investigations and Theoretical Studies

Reaction Mechanism of Benzyl (B1604629) Protection and Deprotection

The benzyl ether group serves as a robust protecting group for the hydroxyl functionality of threonine, offering stability under various reaction conditions. Its introduction and subsequent removal are critical steps in synthetic chemistry, requiring a thorough understanding of their underlying mechanisms.

The formation of benzyl ethers, typically via the Williamson ether synthesis or acid-catalyzed methods, involves nucleophilic attack of an alkoxide or alcohol on a benzyl halide or benzylating agent, respectively. While specific kinetic data for the O-benzylation of threonine's hydroxyl group is not extensively detailed in the readily available literature, general principles apply. The reaction rate is influenced by factors such as the choice of base, solvent, temperature, and the electrophilicity of the benzylating agent. For instance, stronger bases like sodium hydride (NaH) facilitate the deprotonation of the alcohol, increasing its nucleophilicity, while milder bases or specific catalysts might be employed for selective benzylation rsc.orgorganic-chemistry.orgmpg.de.

The cleavage of benzyl ethers is commonly achieved through catalytic hydrogenolysis, oxidative methods, or treatment with strong acids or Lewis acids rsc.orgorganic-chemistry.orgnih.govmdpi.comnist.govfrontiersin.orguah.esacs.orgnih.govnih.govlibretexts.orgnih.gov. Hydrogenolysis, typically employing palladium catalysts (e.g., Pd/C, Pd(OH)₂/C), cleaves the C-O bond to yield the deprotected alcohol and toluene (B28343) rsc.orgmdpi.comnih.govlibretexts.org. The kinetics of hydrogenolysis can be influenced by the catalyst, solvent, and the presence of additives; for example, organic amine bases like DABCO have been shown to enhance the rate of O-benzyl ether hydrogenolysis frontiersin.org. Oxidative cleavage methods, such as using DDQ or other oxidants, offer alternative deprotection strategies, particularly when hydrogenolysis is incompatible with other functional groups rsc.orgnih.gov. Strong acids can also cleave benzyl ethers, often proceeding via an SN1 mechanism if the substrate can stabilize a carbocation, though this method is limited to acid-insensitive substrates rsc.orglibretexts.org.

Specific quantitative kinetic data, such as rate constants or activation energies for the O-benzylation or O-debenzylation of threonine's hydroxyl group, were not found in the direct search results. However, the general understanding of these reactions suggests that the kinetics would be influenced by the electronic and steric environment of the threonine residue and the specific reaction conditions employed.

Computational studies, particularly those employing Density Functional Theory (DFT) and Quantum Mechanics (QM), are instrumental in elucidating reaction mechanisms, identifying transition states, and calculating activation energies. While specific DFT studies detailing the benzyl ether formation or cleavage mechanism on threonine were not identified, related research provides insights into similar processes.

For instance, studies on radical ether formation in biological systems have utilized QM-optimized transition state structures to analyze activation barriers and radical half-lives, highlighting how radical stability influences reaction pathways nih.govvulcanchem.com. These investigations suggest that computational methods can effectively model the energetics and transition states involved in ether bond formation. Similarly, DFT calculations have been employed to understand various reaction mechanisms, including those involving amide esterification and the cleavage of alkyl t-butyl ethers researchgate.netresearchgate.netnsf.govcore.ac.ukstackexchange.comresearchgate.netacs.org. These studies demonstrate the power of computational chemistry in predicting reaction pathways, identifying rate-determining steps, and understanding the influence of substituents on reaction energetics.

Conformational Analysis of H-D-Thr(bzl)-OH and its Peptide Derivatives

The conformational behavior of this compound, both as a free amino acid derivative and when incorporated into peptide chains, is crucial for understanding its role in molecular recognition and biological activity.

Quantum chemical calculations, including DFT, can provide detailed insights into the electronic structure, stability, and reactivity of molecules. While specific calculations for the stability and reactivity of this compound were not found, related computational studies have explored the electronic properties and reaction pathways of various organic molecules nih.govvulcanchem.comresearchgate.netresearchgate.netnsf.govcore.ac.ukstackexchange.comresearchgate.netacs.orgfrontiersin.org. These studies often involve calculating optimized geometries, bond energies, electrostatic potentials, and transition states to predict molecular behavior and reaction outcomes. For example, DFT has been used to analyze the stability of radical intermediates and the activation energies for ether formation nih.govvulcanchem.com. Such calculations, if applied to this compound, could elucidate the energetic favorability of its conformations and predict potential sites of reactivity.

The stereochemistry of amino acids, including the D-configuration of this compound, plays a critical role in molecular recognition and binding interactions. Studies have indicated that specific stereochemical arrangements can significantly influence binding affinity and receptor specificity vulcanchem.com. For instance, comparative studies on stereoisomers of amino acid derivatives suggest that differences in configuration can lead to distinct interactions with biological targets vulcanchem.com.

While direct studies on the stereochemical effects of this compound on molecular recognition were not found, the general principles of stereochemistry in molecular interactions are well-established. The D-configuration of threonine, combined with the presence of the benzyl ether protecting group, would create a unique three-dimensional structure that dictates how the molecule interacts with enzymes, receptors, or other biomolecules. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are used to quantify binding affinities, and statistical analysis can confirm stereochemical preferences . The benzyl group itself can also participate in hydrophobic interactions, further influencing binding.

Compound List

this compound (O-benzyl-D-threonine)

Theoretical Prediction of Peptide Folding and Self-Assembly

The incorporation of D-amino acids and specific side-chain modifications, such as the benzyl ether in this compound, can profoundly influence how peptides fold and self-assemble into larger supramolecular structures. Theoretical studies are crucial for understanding these complex behaviors.

The presence of D-amino acids, as opposed to their L-enantiomers, can significantly alter the self-assembly propensity and the morphology of peptide structures nih.govfrontiersin.orgresearchgate.netresearchgate.netnih.gov. D-amino acids can disrupt the regular hydrogen bonding patterns and steric arrangements typical of L-peptide assemblies, potentially leading to altered supramolecular architectures, such as different fiber handedness or even complete disruption of assembly nih.govfrontiersin.org. For instance, chirality switching of a single amino acid can break β-sheet structures and destabilize assemblies, with the effect being dependent on the amino acid's side chain steric hindrance nih.govfrontiersin.org. While heterochirality can weaken self-assembly for some sequences, others can still form ordered nanostructures with modified morphology and handedness nih.govfrontiersin.org. The benzyl ether group on this compound adds a hydrophobic element and steric bulk, which can further influence these supramolecular interactions by modifying hydrophobic interactions and π-stacking, potentially stabilizing or altering the self-assembly pathways compared to unmodified D-threonine unibo.itnih.gov.

Conformationally constrained peptides are designed to adopt specific, stable three-dimensional structures, which often leads to enhanced biological activity, selectivity, and stability mdpi.com. Modifications to amino acid side chains, such as the introduction of a benzyl ether group on threonine, are key strategies for achieving conformational rigidity nih.govpsu.edusci-hub.se. The benzyl ether moiety in this compound can introduce steric hindrance and alter the local electronic environment, thereby restricting the rotational freedom around peptide bonds and side-chain linkages. This constraint can pre-organize the peptide into a conformation favorable for target binding or specific supramolecular arrangements, a principle utilized in designing opioid receptor ligands, for example nih.gov. The incorporation of such modified D-amino acids allows for precise control over peptide secondary structures like α-helices and β-sheets, contributing to the design of peptides with improved pharmacokinetic profiles and tailored functionalities sci-hub.senih.gov.

Interactions with Solvents and Reaction Environments

The efficiency and stereochemical outcome of chemical reactions involving this compound are highly dependent on the surrounding solvent and the presence of additives or catalysts.

Solvents play a critical role in peptide synthesis, influencing the solubility of reagents, the swelling of solid supports, and the kinetics and thermodynamics of coupling and deprotection reactions creative-peptides.comrsc.orgacs.orgiris-biotech.deluxembourg-bio.com. For reactions involving this compound, the choice of solvent can impact reactivity and stereoselectivity, particularly concerning racemization (epimerization) of the amino acid. Polar aprotic solvents like N,N-dimethylformamide (DMF) are commonly used, but alternatives like dimethyl sulfoxide (B87167) (DMSO) or N-methylpyrrolidone (NMP) are also employed, sometimes offering improved efficiency or reduced side reactions, especially with challenging sequences creative-peptides.comluxembourg-bio.compnas.orgpeptide.com. The solvent environment can also influence the solvation of intermediates and transition states, thereby affecting the stereochemical outcome of coupling reactions. For instance, specific solvent mixtures can help prevent peptide chain aggregation and promote efficient condensation reactions creative-peptides.com.

Biological and Biomedical Research Applications of H D Thr Bzl Oh Containing Peptides

Peptide-Based Drug Discovery and Development

The inherent therapeutic potential of peptides is often hindered by their poor pharmacological properties, such as susceptibility to enzymatic breakdown and rapid clearance from the body. The introduction of D-amino acids, using precursors like H-D-Thr(Bzl)-OH, is a well-established strategy to overcome these limitations.

A primary challenge in peptide drug development is their rapid degradation by proteases, which are highly stereospecific for L-amino acid residues. nih.gov Introducing a D-amino acid such as D-threonine creates a peptide bond that is resistant to cleavage by these endogenous enzymes. acs.org This modification effectively "masks" the peptide from proteolytic attack, significantly extending its biological half-life. nih.govnih.gov Studies have demonstrated that even partial substitution with D-amino acids, particularly at the peptide's termini, can confer substantial resistance to degradation in human serum and lysosomal preparations. nih.gov For instance, research on the antitumor peptide RDP215 showed that substituting an L-amino acid with its D-enantiomer completely restored peptide stability in the presence of human serum. mdpi.com This enhanced stability is a critical factor for prolonging the effective and stable activity of peptide-based drugs. mdpi.com

| Peptide | Condition | Stability / Activity | Reference |

| RDP215 (all L-amino acid) | In vitro (A375 melanoma cells) with human serum | Decreased antitumor activity over time due to degradation | mdpi.com |

| 9D-RDP215 (D-amino acid variant) | In vitro (A375 melanoma cells) with human serum | Maintained stable antitumor activity over time | mdpi.com |

| L-peptide | In presence of proteinase K | Degraded within 4 hours | nih.gov |

| D-peptide conjugate | In presence of proteinase K | ~15% remaining after 24 hours | nih.gov |

The improved enzymatic stability imparted by D-amino acid incorporation directly translates to enhanced pharmacokinetic profiles. mdpi.com Peptides composed solely of D-amino acids exhibit several advantages, including significantly longer terminal half-lives in plasma and higher bioavailability after administration. nih.govcreative-bioarray.com A notable example is the D-peptide RD2, a drug candidate for Alzheimer's disease, which demonstrated an exceptionally long terminal half-life in plasma of more than two days and excellent bioavailability following subcutaneous or oral administration in mice. nih.govfz-juelich.de This dramatic improvement is attributed to its resistance to proteolysis, which reduces clearance and allows the peptide to circulate for longer periods, thereby increasing its therapeutic window. mdpi.commdpi.com Such modifications are crucial for transforming peptides from rapidly cleared molecules into viable drug candidates with practical dosing regimens. nih.gov

| Parameter | Value (for D-peptide RD2) | Significance | Reference |

| Terminal Half-Life (Plasma) | > 2 days | Drastically extended duration of action compared to typical L-peptides | nih.gov |

| Bioavailability | High after i.p., s.c., or p.o. administration | Allows for multiple effective routes of administration | nih.govfz-juelich.de |

| Brain/Plasma Ratio | 0.7 to 1.0 | Demonstrates ability to penetrate the target organ (brain) | nih.gov |

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved drug-like properties. The incorporation of a D-amino acid using this compound is a fundamental strategy in peptidomimetic design. nih.gov This stereochemical alteration creates a non-natural peptide backbone that can induce specific secondary structures, enhance receptor binding affinity, and increase stability. jenabioscience.comnih.gov One advanced application is the creation of retro-inverso peptides, where the sequence direction is reversed and all L-amino acids are replaced with D-amino acids. creative-bioarray.com This modification can preserve the critical spatial orientation of side chains for receptor interaction while making the entire peptide backbone resistant to proteolysis, potentially altering and sometimes enhancing biological function. creative-bioarray.com By providing resistance to degradation, D-amino acid inclusion ensures that the peptidomimetic can reach its target and exert its biological effect for a prolonged period. nih.gov

Investigation of Receptor-Ligand Interactions

The precise three-dimensional structure of a peptide is critical for its interaction with a biological receptor. Altering the stereochemistry at a single amino acid residue can provide profound insights into the conformational requirements for binding and activation.

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. nih.gov Systematically replacing L-amino acids with their D-counterparts at various positions in a peptide sequence is a powerful tool to probe the conformational needs of a ligand-receptor interaction. nih.gov For example, an extensive SAR study on atrial natriuretic peptide (ANP) involved synthesizing 15 different analogs, each with a single D-amino acid substitution. nih.gov The results revealed that one class of ANP receptors (B-ANP receptors) showed a 1000-fold range of potency in response to these analogs, indicating strict conformational requirements for binding and activation. nih.gov Similarly, SAR studies of the antibiotic clovibactin (B11933462) utilized D-threonine substitution to probe the importance of specific residues, revealing that while side chains are important, substitutions are tolerated, providing insight into its mechanism of action. acs.org These studies highlight how introducing a D-amino acid can elucidate the precise topography and stereochemical preferences of a receptor's binding pocket. nih.gov

The chirality of an amino acid residue can be a deciding factor in determining a peptide's selectivity for different receptor subtypes and its functional role as an agonist (activator) or antagonist (inhibitor). nih.gov A compelling example is found in the Aplysia allatotropin-related peptide (ATRP) signaling system, where the natural enzymatic isomerization of a single L-amino acid to a D-amino acid modulates the peptide's selectivity between two distinct G protein-coupled receptors (GPCRs). nih.gov The all-L version of the peptide preferentially activates one receptor, while the D-amino acid-containing version is more potent at the second receptor. nih.gov This demonstrates that a subtle change in stereochemistry, such as that introduced by using this compound, can function as a molecular switch to redirect a peptide's signaling pathway. nih.gov This principle is crucial for designing highly selective drugs that target a specific receptor subtype to maximize therapeutic effects while minimizing off-target side effects. mdpi.comnih.gov

| Peptide Ligand | Receptor 1 (ATRPR1) EC₅₀ | Receptor 2 (ATRPR2) EC₅₀ | Implication | Reference |

| all-L-ATRP | ~10 nM | ~3,000 nM | Highly selective for ATRPR1 | nih.gov |

| D2-ATRP (D-amino acid form) | ~800 nM | ~5 nM | Highly selective for ATRPR2 | nih.gov |

Peptides in Chemical Biology and Diagnostics

The precise control over peptide sequence and structure afforded by synthetic chemistry allows for the development of sophisticated tools for studying and manipulating biological systems. The inclusion of this compound can be instrumental in designing peptides with specific functionalities for diagnostics and chemical biology research.

Peptides containing this compound can serve as valuable tools in enzymology. The unique stereochemistry and bulky side chain of this amino acid can be used to probe the active sites of enzymes, particularly proteases.

Enzyme Substrates: Custom-synthesized peptides incorporating this compound can be used to map the substrate specificity of proteases. The D-configuration of the threonine residue often renders the adjacent peptide bond resistant to cleavage by common proteases, which typically recognize L-amino acids. However, for some enzymes or under specific conditions, cleavage may still occur, providing valuable information about the enzyme's catalytic mechanism and flexibility. The bulky benzyl (B1604629) group can also be used to probe steric limitations within the enzyme's active site.

Enzyme Inhibitors: Peptides containing this compound can be designed as competitive or non-competitive inhibitors of enzymes. The D-amino acid can contribute to a tighter binding affinity in the active site, leading to more potent inhibition. For instance, a peptide designed to mimic the natural substrate of an enzyme but containing this compound at a critical position could bind to the active site without being cleaved, thereby blocking the enzyme's activity. The benzyl group can participate in hydrophobic interactions within the active site, further enhancing the inhibitory potency.

| Potential Application | Rationale for using this compound | Information Gained |

| Custom Protease Substrate | D-configuration provides enzymatic resistance; benzyl group probes steric constraints. | Enzyme stereospecificity and active site topology. |

| Competitive Protease Inhibitor | Mimics natural substrate but is non-cleavable; benzyl group enhances binding. | Enzyme inhibition constants (Ki) and structure-activity relationships. |

Activity-based probes (ABPs) are powerful chemical tools used to profile the activity of enzymes in complex biological samples. nih.gov These probes typically consist of a recognition element, a reactive group (or "warhead"), and a reporter tag. Peptides containing this compound can be incorporated into the recognition element of ABPs to enhance their specificity and stability.

The inclusion of D-amino acids like this compound can make the peptide backbone more resistant to degradation by other proteases present in a biological sample, ensuring that the probe reaches its intended target intact. The specific sequence of the peptide directs the probe to a particular class of enzymes, and the benzyl group of the threonine residue can contribute to the binding affinity and selectivity for the target enzyme.

| Probe Component | Role of this compound Containing Peptide | Advantage |

| Recognition Element | Provides specificity for a target enzyme or enzyme family. | Increased proteolytic stability due to the D-amino acid. |

| Binding Affinity | The benzyl group can form specific interactions with the enzyme's active site. | Enhanced selectivity and potency of the probe. |

Peptide-based biosensors and imaging agents are designed to detect and visualize specific molecules or biological processes in vitro and in vivo. nih.gov Peptides containing this compound can be functionalized with reporter molecules such as fluorophores or radioisotopes for these applications.

The peptide sequence provides the specificity for the target of interest, which could be a specific protein, cell surface receptor, or even a metal ion. The proteolytic resistance conferred by the D-threonine residue is particularly advantageous for in vivo imaging applications, as it increases the circulation half-life of the agent, allowing for better target accumulation and signal-to-noise ratio. For example, a peptide-based imaging agent targeting a tumor-specific receptor could be made more effective by incorporating this compound to prevent its rapid degradation in the bloodstream. While the direct use of this compound in this context is not widely documented, the principle of using modified amino acids to enhance stability and affinity is well-established. For instance, phosphothreonine has been used in a peptide-based electrochemical sensor to improve the binding affinity for uranyl ions. mdpi.com

Exploration of this compound in Biomaterial Science

The ability of peptides to self-assemble into well-defined nanostructures has opened up new avenues in biomaterial science. The incorporation of this compound into these peptides can influence their self-assembly behavior and the properties of the resulting materials.

Peptide self-assembly is driven by a complex interplay of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions. nih.gov The benzyl group of this compound provides a significant hydrophobic component that can be a key driver for the self-assembly of amphiphilic peptides into structures like nanofibers, nanotubes, and hydrogels. nih.gov

By strategically placing this compound within a peptide sequence, it is possible to control the morphology and stability of the resulting nanomaterials. The D-configuration of the amino acid can also introduce specific twists or curvatures into the self-assembled structures, leading to novel material properties. These peptide-based nanomaterials have potential applications in drug delivery, nanotechnology, and as scaffolds for cell culture. nih.gov

| Self-Assembled Structure | Influence of this compound | Potential Application |

| Nanofibers/Hydrogels | The hydrophobic benzyl group drives the assembly of amphiphilic peptides. | 3D cell culture, drug delivery. nih.gov |

| Chiral Nanostructures | The D-amino acid can induce specific chirality in the assembled material. | Chiral separations, specialized optics. |

Peptide-based hydrogels are attractive materials for tissue engineering scaffolds because their biochemical and mechanical properties can be tuned to mimic the natural extracellular matrix (ECM). nih.gov The incorporation of this compound into the peptides that form these hydrogels can enhance their stability and provide specific cues to cells.

The resistance of D-amino acid-containing peptides to enzymatic degradation is a significant advantage for tissue engineering scaffolds, as it allows them to persist for longer periods in vivo, providing sustained support for tissue regeneration. Furthermore, the benzyl group can be used to create hydrophobic pockets within the scaffold that can be used to sequester and slowly release growth factors or other bioactive molecules. While the direct application of this compound in this area is still emerging, the use of peptide-based materials is a rapidly growing field of research. nih.gov

| Scaffold Property | Contribution of this compound | Benefit for Tissue Engineering |

| Enzymatic Stability | D-configuration resists degradation by proteases. | Increased in vivo persistence of the scaffold. |

| Bioactivity | The benzyl group can be used for the controlled release of hydrophobic drugs or growth factors. | Localized and sustained delivery of therapeutic agents. |

| Mechanical Properties | The bulky side chain can influence the packing of peptide chains, affecting the stiffness of the hydrogel. | Tailoring the scaffold's mechanical properties to match the target tissue. |

Information regarding peptides containing this compound for antimicrobial and antitumor applications is not available in the public domain based on the conducted searches.

Despite a comprehensive search for scientific literature and research data, no specific examples of peptides containing the chemical compound this compound with demonstrated antimicrobial or antitumor activities were found. The search results did, however, provide general information regarding the incorporation of D-amino acids into peptides to enhance their therapeutic properties.

The inclusion of D-amino acids in peptide sequences is a known strategy to increase their stability against enzymatic degradation. nih.govmdpi.com This improved stability can lead to enhanced potency and a longer duration of action for antimicrobial and antitumor peptides. nih.govkoreascience.kr The mechanism of action of peptides containing D-amino acids often involves interaction with and disruption of the cell membranes of microbes or cancer cells. koreascience.krmdpi.com

Therefore, it is not possible to provide the detailed article as requested in the outline, as the foundational information on peptides containing this compound and their biological activities is not present in the accessible literature.

Analytical and Characterization Techniques in H D Thr Bzl Oh Research

Chromatographic Methods for Purity and Identity

Chromatography is a cornerstone of analytical chemistry that separates components of a mixture for identification and quantification. In the context of H-D-Thr(Bzl)-OH, chromatographic methods are indispensable for assessing its purity and confirming its identity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. pharmiweb.com It is widely employed in the analysis of amino acids and their derivatives to determine purity and detect any related impurities. mdpi.com For compounds like this compound, reversed-phase HPLC (RP-HPLC) is a common method. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is a polar aqueous/organic mixture. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

The purity of this compound is typically assessed by injecting a solution of the compound into an HPLC system and observing the resulting chromatogram. A single, sharp peak at a specific retention time indicates a high degree of purity. The presence of additional peaks suggests the presence of impurities, which could include starting materials, by-products from the synthesis, or degradation products. The relative area of each peak corresponds to the relative concentration of that component, allowing for the quantification of purity.

Table 1: Illustrative HPLC Method Parameters for Protected Amino Acid Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient from 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development and may require optimization for specific samples.

Since this compound is a chiral molecule, verifying its enantiomeric purity is of utmost importance, especially in pharmaceutical applications where the biological activity of stereoisomers can differ significantly. Chiral chromatography is a specialized form of HPLC designed to separate enantiomers. This is often achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For threonine and its derivatives, various chiral separation methods have been developed. nih.gov These methods may involve pre-column derivatization to introduce a fluorescent tag, followed by separation on a chiral column. nih.gov Another approach is the use of crown-ether based CSPs, which have shown excellent performance in separating D- and L-amino acid enantiomers. chromatographyonline.com The enantiomeric excess (e.e.) of this compound can be determined by comparing the peak areas of the D- and L-enantiomers in the chromatogram.

Table 2: Example of Chiral HPLC Conditions for Amino Acid Enantiomers

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Crown-ether based) |

| Mobile Phase | Perchloric acid solution in a mixture of water and methanol |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 210 nm or Fluorescence (with derivatization) |

| Temperature | 25 °C |

Specific conditions can vary greatly depending on the exact chiral stationary phase and the analyte.

Spectroscopic Characterization